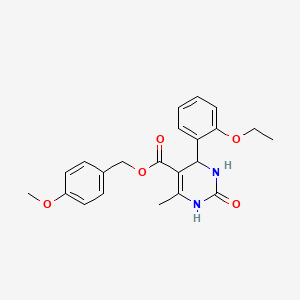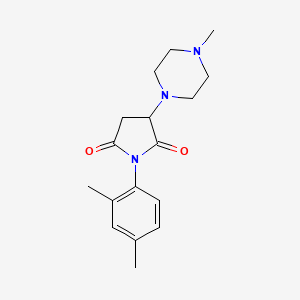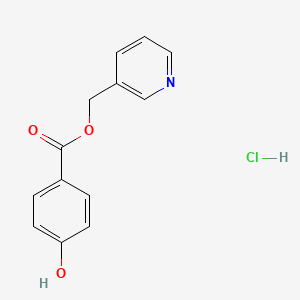![molecular formula C14H10N2O2S B5164356 2-[(1E)-2-(2-HYDROXYPHENYL)DIAZEN-1-YL]-1-BENZOTHIOPHEN-3-OL](/img/structure/B5164356.png)
2-[(1E)-2-(2-HYDROXYPHENYL)DIAZEN-1-YL]-1-BENZOTHIOPHEN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E)-2-(2-HYDROXYPHENYL)DIAZEN-1-YL]-1-BENZOTHIOPHEN-3-OL is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazenyl group attached to a benzothiophene ring, with a hydroxyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-HYDROXYPHENYL)DIAZEN-1-YL]-1-BENZOTHIOPHEN-3-OL typically involves the reaction of 2-hydroxyphenyl diazonium salt with 1-benzothiophene-3-ol under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to facilitate the diazotization process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The industrial production process also includes steps for purification and quality control to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1E)-2-(2-HYDROXYPHENYL)DIAZEN-1-YL]-1-BENZOTHIOPHEN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
2-[(1E)-2-(2-HYDROXYPHENYL)DIAZEN-1-YL]-1-BENZOTHIOPHEN-3-OL has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and other electronic devices due to its fluorescent properties.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Photochemistry: Studied for its photochemical properties and potential use in photodynamic therapy.
Wirkmechanismus
The mechanism of action of 2-[(1E)-2-(2-HYDROXYPHENYL)DIAZEN-1-YL]-1-BENZOTHIOPHEN-3-OL involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The compound’s diazenyl group can form hydrogen bonds with biological molecules, while the benzothiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1E)-2-(2-HYDROXYPHENYL)DIAZEN-1-YL]PHENOL: Similar structure but lacks the benzothiophene ring.
2-{5-[2-(2-HYDROXYPHENYL)DIAZEN-1-YL]-1-METHYLPYRROL-2-YL}PHENOL: Contains a pyrrole ring instead of a benzothiophene ring.
Uniqueness
2-[(1E)-2-(2-HYDROXYPHENYL)DIAZEN-1-YL]-1-BENZOTHIOPHEN-3-OL is unique due to the presence of both a diazenyl group and a benzothiophene ring, which confer distinct electronic and photochemical properties. This combination makes it particularly useful in applications requiring specific fluorescence and electronic characteristics .
Eigenschaften
IUPAC Name |
2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-11-7-3-2-6-10(11)15-16-14-13(18)9-5-1-4-8-12(9)19-14/h1-8,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZUIMLYAFBHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N=NC3=CC=CC=C3O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5164275.png)
![1-(4-bromophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5164281.png)
![4-{3-[(4-methoxy-3-biphenylyl)amino]butyl}phenol](/img/structure/B5164291.png)
![1-[(4-chlorophenyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B5164300.png)
![2-(4-chlorophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B5164301.png)
![Ethyl 4-[(1,2-dimethylbenzimidazol-5-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B5164307.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5164315.png)
![N-(2-chlorophenyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5164322.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5164326.png)





